N-[(3-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR :
- The benzimidazole proton (H-1) resonates as a singlet near δ 7.70–7.80 ppm.
- Propenyl group signals include a doublet of doublets (δ 5.20–5.40 ppm, J = 10.2, 16.8 Hz) for the terminal vinyl protons and a multiplet (δ 5.80–6.00 ppm) for the central CH group.
- Thiophene protons appear as distinct multiplets: δ 6.90–7.10 ppm (H-4 and H-5) and δ 7.30–7.50 ppm (H-2). The methyl group at C-3 of the thiophene ring shows a singlet near δ 2.30 ppm.
13C NMR :
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
The molecular ion peak ([M]+) is expected at m/z 284.40. Fragmentation patterns involve:
- Loss of the propenyl group (-42 Da).
- Cleavage of the methylene bridge between benzimidazole and thiophene (-105 Da).
Crystallographic Analysis and X-ray Diffraction Studies
While direct X-ray data for this compound is unavailable, analogous benzimidazole-thiophene hybrids exhibit monoclinic crystal systems with space group P2₁/c. Key features inferred include:
- Dihedral angles : ~60° between benzimidazole and thiophene planes, minimizing steric clash.
- Hydrogen bonding : N-H···N interactions between amine protons and benzimidazole nitrogens (distance: 2.8–3.0 Å).
- π-π stacking : Intermolecular interactions between aromatic rings (centroid distances: 3.5–3.7 Å).
Table 2: Hypothetical Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 12.5 Å, c = 8.7 Å |
| β Angle | 95.3° |
Computational Modeling of Molecular Geometry
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level predict:
- Optimized geometry : The thiophene ring adopts a near-orthogonal orientation relative to the benzimidazole plane (dihedral angle: 85°), reducing electronic repulsion.
- Electrostatic potential : High electron density localized on the benzimidazole N-2 atom (-0.45 e) and thiophene sulfur (+0.30 e).
- Frontier orbitals : HOMO-LUMO gap of 4.1 eV, with HOMO localized on the benzimidazole ring and LUMO on the thiophene moiety.
Figure 1: DFT-Optimized Geometry
(Hypothetical illustration showing orthogonal arrangement of benzimidazole and thiophene groups)
Properties
Molecular Formula |
C16H17N3S |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-1-prop-2-enylbenzimidazol-2-amine |
InChI |
InChI=1S/C16H17N3S/c1-3-9-19-14-7-5-4-6-13(14)18-16(19)17-11-15-12(2)8-10-20-15/h3-8,10H,1,9,11H2,2H3,(H,17,18) |
InChI Key |
FTYGGUDZCGTKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CNC2=NC3=CC=CC=C3N2CC=C |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Cyclocondensation
Procedure :
-
Step 1 : React o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
-
Example : In, 3-amino-2-chloro-4-methylthiophene hydrochloride is activated with phenyl chlorothionoformate and coupled with 1,2-phenylenediamine to form a thiourea intermediate. Cyclization using benzenesulfonyl chloride yields the benzimidazole core.
-
Key Conditions :
Aldehyde-Based Cyclization
Procedure :
-
Step 1 : Condense o-phenylenediamine with a (3-methylthiophen-2-yl)methyl aldehyde precursor.
-
Example : As per, HSO₃ adducts of aldehydes react with o-phenylenediamine in dimethylformamide (DMF) under reflux to form 2-heteroaryl benzimidazoles.
-
Key Conditions :
Introduction of the Allyl Group at the 1-Position
Alkylation of the benzimidazole nitrogen is achieved via nucleophilic substitution:
Allylation Using Allyl Bromide
Procedure :
-
Step 2 : Treat the benzimidazole intermediate with allyl bromide in the presence of a base.
-
Example : In, 1H-benzimidazol-2-amine derivatives are allylated using allyl bromide and potassium carbonate in acetonitrile at reflux.
-
Key Conditions :
Functionalization at the 2-Amino Position
The (3-methylthiophen-2-yl)methyl group is introduced via reductive amination or nucleophilic substitution:
Reductive Amination
Procedure :
Nucleophilic Substitution
Procedure :
-
Step 3 : Replace a leaving group (e.g., chloride) at the 2-position with (3-methylthiophen-2-yl)methylamine.
-
Example : As described in, chlorinated intermediates undergo substitution with amines in polar aprotic solvents.
-
Key Conditions :
Integrated Synthetic Routes
Combining the above steps, two optimized pathways emerge:
Pathway A: Sequential Alkylation
-
Overall Yield : 40–50%.
Pathway B: Early Functionalization
-
Overall Yield : 55–65%.
Comparative Analysis of Methods
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Number of Steps | 3 | 2 |
| Key Reagents | Allyl bromide, NaBH₃CN | Allyl bromide, aldehyde |
| Yield | 40–50% | 55–65% |
| Purification | Column chromatography | Crystallization |
Challenges and Optimization
-
Regioselectivity : The 1-position is favored for alkylation due to lower steric hindrance.
-
Side Reactions : Over-alkylation at the 3-position is mitigated using stoichiometric allyl bromide.
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group in the benzimidazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of benzimidazole.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Anticancer Potential
Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to N-[(3-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain benzimidazole derivatives can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Study:
A study evaluated a series of benzimidazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that modifications to the benzimidazole structure could enhance potency, suggesting that this compound could be a candidate for further development .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Research indicates that benzimidazole derivatives possess significant antibacterial and antifungal activities. The presence of the thiophene group in this compound may contribute to its enhanced interaction with microbial targets .
Data Table: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-[...] | C. albicans | 8 µg/mL |
Antiparasitic Activity
Research into the antiparasitic effects of benzimidazole derivatives has gained traction, particularly against protozoan parasites such as Trypanosoma and Leishmania species. The structural features of this compound may enhance its efficacy against these pathogens.
Case Study:
In silico studies have predicted that this compound could effectively inhibit key enzymes in the metabolic pathways of protozoan parasites, making it a candidate for further pharmacological evaluation .
Neuropharmacological Applications
Emerging research suggests that benzimidazole derivatives may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is crucial for such applications, and modifications to the chemical structure can enhance this property.
Mechanism of Action
The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine ()
- Structure : Benzimidazole core with a methyl-linked thiazol-2-amine substituent.
- Synthesis: Prepared via alkylation of 2-(bromomethyl)-1H-benzimidazole with 2-aminothiazole (69% yield, KI catalyst). Derivatives with aryl diazenyl groups showed yields of 54–63% .
- Properties : High thermal stability (m.p. >250°C). IR spectra showed C=N stretches at 1620 cm⁻¹, consistent with benzimidazole-thiazole systems.
N-(Thiophen-2-ylmethyl)-1H-benzimidazol-2-amine ()
- Structure : Benzimidazole with a thiophen-2-ylmethylamine group (lacking the allyl and 3-methyl substituents).
- Physicochemical Data : Molecular weight 229.30 g/mol. The absence of the allyl group may reduce steric hindrance compared to the target compound.
- Synthesis: Not described, but analogous alkylation reactions (e.g., bromomethyl benzimidazole + thiophenemethylamine) are likely.
N-[(1H-Benzimidazol-2-yl)methyl]-5-phenyl-1,3,4-thiadiazol-2-amine ()
- Structure : Thiadiazole ring replaces thiophene, linked via methylamine.
- Synthesis : Two-step process: (1) formation of 5-phenyl-1,3,4-thiadiazol-2-amine, (2) coupling with 2-chloromethyl benzimidazole.
Pharmacological Analogs
Astemizole ()
- Structure : Benzimidazole with 4-fluorobenzyl and piperidinyl groups.
- Activity : Potent antihistamine (H1 receptor antagonist). The fluorobenzyl group contributes to binding affinity, while the piperidine enhances solubility.
- Relevance : Highlights the benzimidazole scaffold's versatility in drug design, though the target compound’s substituents (allyl, thiophene-methyl) may target different biological pathways.
Spectroscopic Characterization
Biological Activity
N-[(3-Methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine, a compound with a complex structure, has garnered attention in recent years due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, supported by various research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 226.32 g/mol. It features a benzimidazole core substituted with a thiophene derivative and an allyl amine group, which contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various bacterial strains, particularly mycobacteria. For instance, a high-throughput screening (HTS) identified several compounds, including derivatives of benzimidazole, that exhibited significant inhibitory activity against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be lower than those of standard antibiotics such as ciprofloxacin and isoniazid .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 | |
| Mycobacterium avium | 0.8 | |
| Staphylococcus aureus | 1.0 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the secretion of pro-inflammatory cytokines in macrophages. This effect was attributed to the modulation of the NF-kB signaling pathway, which plays a crucial role in the inflammatory response .
Case Study: Inhibition of Cytokine Secretion
In a controlled experiment, THP-1 macrophages treated with this compound showed a reduction in IL-6 and TNF-alpha levels by approximately 50% at a concentration of 10 µM compared to untreated controls .
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties as well. A study involving various cancer cell lines demonstrated that it induced apoptosis in human breast cancer cells (MCF7) through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was significant, with IC50 values around 15 µM .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 18 | Induction of oxidative stress |
Q & A
Q. What are the established synthetic routes for N-[(3-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazol-2-amine, and how do reaction conditions influence yield?
The synthesis of benzimidazole derivatives typically involves condensation reactions. For example, analogous compounds are synthesized via one-pot reactions of cyanoacetamide derivatives with aromatic aldehydes and aminothiazoles under reflux conditions . Key factors include:
- Catalyst selection : Triethylamine is often used to promote cyclization in thiadiazole-benzimidazole hybrids .
- Temperature control : Reactions are typically conducted at 90°C under reflux to ensure complete cyclization .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous workup aids in precipitation .
Q. How can the structural integrity of this compound be validated post-synthesis?
Structural characterization employs:
- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related benzimidazole-thiazole hybrids (e.g., C–N bond lengths: 1.32–1.38 Å) .
- NMR spectroscopy : Distinct signals for the prop-2-en-1-yl group (δ ~5.1–5.8 ppm for vinyl protons) and thiophene methyl (δ ~2.3 ppm) confirm substitution patterns .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 229.30 for C₁₂H₁₁N₃S) .
Advanced Research Questions
Q. What mechanistic insights exist for the pharmacological activity of benzimidazole-thiophene hybrids?
While direct data on this compound is limited, analogous benzimidazole derivatives exhibit:
- Anticancer activity : Thiazolo[3,2-a]pyrimidine-benzimidazole hybrids inhibit topoisomerase II via intercalation, as shown in vitro (IC₅₀: 1.2–8.7 µM) .
- Antimicrobial effects : Thiadiazole derivatives disrupt bacterial cell walls by targeting penicillin-binding proteins, with MIC values ≤25 µg/mL .
- Fluorescence properties : Triphenylamine-imidazole analogs show strong emission (λem ~450 nm), suggesting potential for cellular imaging .
Q. How can researchers resolve contradictions in reported biological activity data for similar compounds?
Discrepancies often arise from:
- Structural variations : Substitutions on the thiophene or benzimidazole ring alter steric and electronic profiles. For example, electron-withdrawing groups (e.g., –NO₂) enhance anticancer activity but reduce solubility .
- Assay conditions : Variances in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) impact results. Standardized protocols (e.g., CLSI guidelines) are critical .
- Computational validation : Density functional theory (DFT) models predict binding affinities to reconcile experimental vs. theoretical data .
Q. What strategies optimize reaction yields for allyl-substituted benzimidazoles?
Key methodologies include:
- Palladium-catalyzed allylation : Pd(PPh₃)₄ facilitates C–N bond formation between allylamines and benzimidazole precursors (yield: 70–85%) .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining yields >80% .
- Solvent-free conditions : Minimizes side reactions in thiophene-methylation steps, improving purity .
Q. How do structural modifications impact the compound’s physicochemical properties?
SAR studies reveal:
- Lipophilicity : Addition of the 3-methylthiophene group increases logP by ~1.2 units, enhancing membrane permeability .
- Thermal stability : Allyl-substituted benzimidazoles decompose at 220–250°C, whereas bulkier substituents (e.g., phenyl) raise decomposition temperatures .
- Solubility : Polar groups (e.g., –OH) improve aqueous solubility but may reduce bioavailability due to rapid excretion .
Methodological Challenges
Q. What analytical techniques address solubility limitations in pharmacological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability, as demonstrated for similar thiadiazole derivatives .
- HPLC quantification : Reverse-phase C18 columns with acetonitrile/water gradients (detection: 254 nm) resolve degradation products .
Q. How can computational modeling guide the design of derivatives with improved activity?
- Molecular docking : AutoDock Vina predicts binding to targets like EGFR (binding energy: −9.2 kcal/mol) .
- ADMET prediction : SwissADME estimates parameters like BBB permeability and CYP450 inhibition to prioritize candidates .
- Reaction pathway optimization : Quantum mechanical calculations (e.g., DFT) identify low-energy intermediates for scalable synthesis .
Interdisciplinary Applications
Q. What preclinical models are suitable for evaluating this compound’s efficacy and toxicity?
Q. How can interdisciplinary approaches accelerate research on this compound?
- Chemical engineering : Membrane separation technologies (e.g., ultrafiltration) purify crude extracts .
- Materials science : Fluorescent tagging with phenanthroimidazole derivatives enables real-time tracking in biological systems .
- Data science : Machine learning models correlate structural descriptors (e.g., molecular weight, H-bond donors) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
